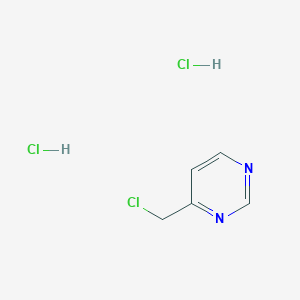
4-(Chloromethyl)pyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)pyrimidine dihydrochloride is an organic compound with the molecular formula C5H7Cl3N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)pyrimidine dihydrochloride typically involves the chloromethylation of pyrimidine. One common method includes the reaction of pyrimidine with chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The product is usually purified by recrystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
4-(Chloromethyl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azidomethylpyrimidine, thiocyanatomethylpyrimidine, and methoxymethylpyrimidine.
Oxidation: Products include pyrimidine carboxylic acids.
Reduction: Products include methylpyrimidine.
科学研究应用
4-(Chloromethyl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)pyrimidine dihydrochloride involves its interaction with nucleophiles, leading to the formation of various substituted pyrimidine derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with the chloromethyl group at the 2-position instead of the 4-position.
Uniqueness
4-(Chloromethyl)pyrimidine dihydrochloride is unique due to its pyrimidine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of nucleic acid analogs and other biologically active molecules.
属性
分子式 |
C5H7Cl3N2 |
|---|---|
分子量 |
201.48 g/mol |
IUPAC 名称 |
4-(chloromethyl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3H2;2*1H |
InChI 键 |
WBPJKDNGWVBNTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CN=C1CCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




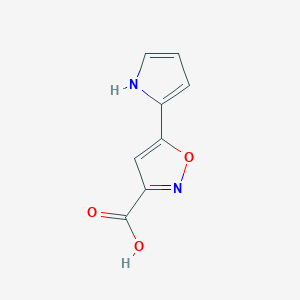
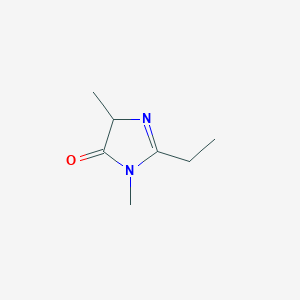
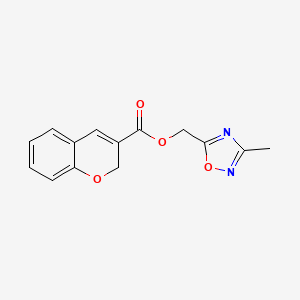
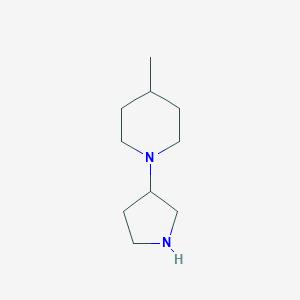

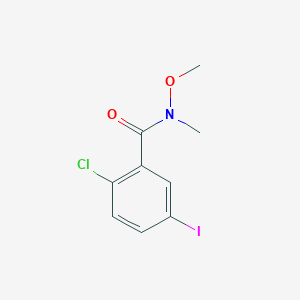
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
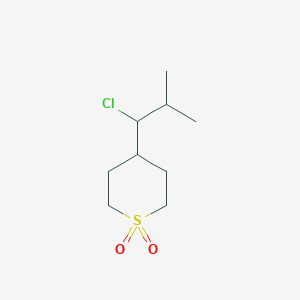

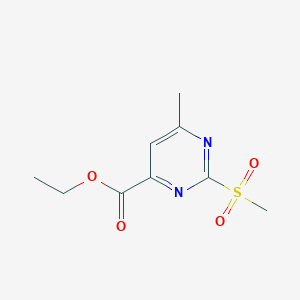
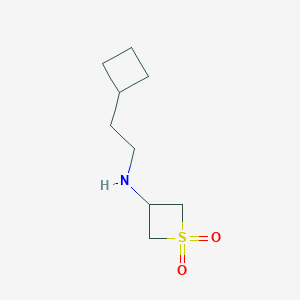
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
